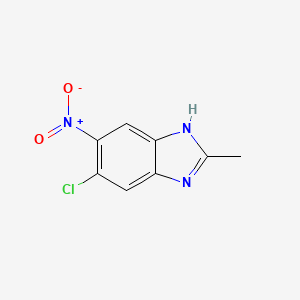

6-chloro-2-methyl-5-nitro-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methyl-6-nitro-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-4-10-6-2-5(9)8(12(13)14)3-7(6)11-4/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDULBTYINRCFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560301 | |

| Record name | 6-Chloro-2-methyl-5-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88846-94-0 | |

| Record name | 6-Chloro-2-methyl-5-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 2 Methyl 5 Nitro 1h Benzimidazole and Analogous Structures

Classical Approaches to Benzimidazole (B57391) Synthesis

Traditional methods for synthesizing the benzimidazole core have been well-established for decades. These approaches typically involve the cyclocondensation of o-phenylenediamine (B120857) precursors under vigorous reaction conditions.

The most conventional and widely employed method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester, nitrile, or orthoester) under acidic conditions and often at high temperatures. semanticscholar.orgthieme-connect.comnih.gov For the synthesis of a 2-methyl substituted benzimidazole, acetic acid is the common reagent of choice.

The reaction mechanism initiates with the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule to form an intermediate amide. Subsequent intramolecular cyclization through the attack of the second amino group and a final dehydration step yields the benzimidazole ring. Strong acids like polyphosphoric acid (PPA), hydrochloric acid, or p-toluenesulfonic acid are frequently used to facilitate the dehydration process. semanticscholar.orgscispace.com

| Reagent Combination | Catalyst/Conditions | Product Type | Reference |

| o-Phenylenediamine & Carboxylic Acid | Polyphosphoric Acid (PPA), High Temperature | 2-Substituted Benzimidazole | semanticscholar.orgscispace.com |

| o-Phenylenediamine & Aldehyde | Oxidative reagent (e.g., sodium metabisulfite) | 2-Substituted Benzimidazole | nih.govscispace.com |

| o-Phenylenediamine & Orthoester | Acid catalyst, Thermal | 2-Substituted Benzimidazole | rsc.org |

To synthesize a compound like 6-chloro-2-methyl-5-nitro-1H-benzimidazole, a suitably substituted o-phenylenediamine is required. The synthesis often starts with a 2-nitroaniline derivative. For instance, a common strategy involves the reductive cyclization of an o-nitroaniline with an aldehyde. researchgate.net In a relevant synthetic pathway, 4-chloro-5-nitro-o-phenylenediamine would be the key precursor.

Another classical approach involves the reduction of a 2-nitroacetanilide derivative. For example, 2-nitro-4-methylacetanilide can be reduced, typically with a reducing agent like tin and hydrochloric acid, to form the corresponding diamine, which then undergoes spontaneous cyclization to yield the benzimidazole. semanticscholar.org A similar pathway could be envisioned starting from a chloro- and nitro-substituted acetanilide. A one-pot procedure for converting aromatic 2-nitroamines into benzimidazoles has been developed using iron powder and formic acid, which serves to both reduce the nitro group and provide the carbon for the imidazole (B134444) ring. organic-chemistry.org

A versatile synthesis of 2-substituted benzimidazoles uses o-nitroaniline and various aryl aldehydes with a reducing agent, proceeding under mild conditions at room temperature to give good yields. researchgate.net This highlights a direct route from nitro-substituted precursors to the final benzimidazole product. researchgate.net

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards developing greener, more efficient, and faster methods for benzimidazole synthesis. These modern strategies often result in higher yields, cleaner reactions, and reduced environmental impact compared to classical approaches. ingentaconnect.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. arkat-usa.org For benzimidazole synthesis, microwave irradiation significantly reduces reaction times from hours to minutes and often improves yields. benthamdirect.comarkat-usa.org This technique has been successfully applied to the condensation of o-phenylenediamines with carboxylic acids or aldehydes, frequently under solvent-free or catalyst-free conditions. benthamdirect.comthieme-connect.com

For example, the synthesis of 2-aryl-1H-benzimidazoles has been achieved by reacting 1,2-diaminobenzene with arylcarboxylic acids using zeolite as a catalyst under microwave irradiation. scispace.com Research has demonstrated that microwave-assisted methods can achieve yields ranging from 94% to 98% in just 5 to 10 minutes, offering a rapid and high-yielding alternative to conventional heating. benthamdirect.comingentaconnect.com The first reported microwave-assisted benzimidazole synthesis in 1995 involved the reaction of o-phenylenediamines with ethyl acetoacetate on solid mineral supports. scispace.com

| Method | Reaction Time | Yield | Key Advantages | Reference |

| Conventional Heating | Hours | Moderate | Well-established | scispace.com |

| Microwave-Assisted | 5-10 minutes | 94-98% | Rapid, High-yielding, Eco-friendly | benthamdirect.comingentaconnect.com |

A study on the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives specifically highlighted the benefits of microwave assistance, noting an increase in reaction yields from 7% to 22% compared to conventional heating methods. nih.govrsc.org

Photocatalysis represents a green and sustainable approach to organic synthesis, utilizing light energy to drive chemical reactions. unityfvg.it This methodology has been successfully applied to the synthesis of benzimidazoles. One common approach involves the photocatalytic condensation of o-phenylenediamines with various aldehydes. acs.orgacs.org Catalysts such as Rose Bengal have been used to efficiently produce functionalized benzimidazoles in good to excellent yields. acs.orgacs.org

Another innovative photocatalytic strategy involves a one-pot, tandem process starting from a nitro compound and ethanol. researchgate.net In this system, ethanol is dehydrogenated by the photocatalyst to produce both the hydrogen needed for the reduction of the nitro group and the aldehyde required for the subsequent cyclization to form the benzimidazole ring. unityfvg.itresearchgate.net Co-doped TiO2 has shown to be an effective photocatalyst for this transformation. researchgate.net The use of visible light and catalysts like g-C3N4 has also been reported, offering significantly faster reaction times (5-15 minutes) and excellent yields (89-97%). researchgate.net

The development of novel catalysts has revolutionized benzimidazole synthesis, allowing for milder reaction conditions and improved efficiency.

Metal Triflate Catalysis: Metal triflates, such as copper(II) triflate (Cu(OTf)2) and zinc triflate (Zn(OTf)2), have proven to be efficient catalysts for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes. sphinxsai.comscirp.org These reactions can often be carried out in environmentally friendly solvents like water. sphinxsai.com Zinc triflate, for instance, effectively catalyzes the one-pot synthesis of 2-substituted benzimidazoles in ethanol at reflux temperature, offering high yields and a simple work-up procedure. scirp.org Indium(III) triflate has also been used as a reusable catalyst for the solvent-free synthesis of 2-substituted benzimidazoles. nih.gov

Nanocatalysis: Nanoparticles have gained significant attention as highly effective catalysts due to their large surface area and high catalytic activity. biointerfaceresearch.com Various nanocatalysts, including those based on gold (Au/TiO2), zinc oxide (ZnO), and iron oxides (Fe3O4), have been employed for benzimidazole synthesis. mdpi.comnih.gov Supported gold nanoparticles, for example, can catalyze the selective reaction between o-phenylenediamine and aldehydes at ambient conditions without the need for additives. mdpi.comnih.gov Magnetic nanoparticles like Fe3O4 are particularly advantageous as they can be easily recovered and reused without a significant loss of catalytic activity. biointerfaceresearch.com

Ionic Liquid Applications: Ionic liquids (ILs) have emerged as green alternatives to volatile organic solvents and can also function as catalysts. jsynthchem.comnih.gov The use of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) can promote the synthesis of benzimidazole derivatives, often increasing reaction yields and allowing for milder conditions. jsynthchem.comnih.gov Their high polarity, thermal stability, and good solvation ability make them suitable media for multicomponent reactions, sometimes eliminating the need for toxic solvents or metal catalysts. jsynthchem.com Research has shown that ILs can act as both the reaction medium and catalyst, leading to excellent yields under ambient conditions. researchgate.netresearchgate.net

Green Chemistry Principles in Benzimidazole Synthesis

The growing emphasis on environmental sustainability has propelled the adoption of green chemistry principles in the synthesis of benzimidazole derivatives. ijarsct.co.inmdpi.com Traditional methods often involve hazardous solvents, high temperatures, and generate significant waste, prompting the development of more eco-friendly alternatives. ijarsct.co.inchemmethod.com Key green chemistry strategies in benzimidazole synthesis include the use of alternative solvents, catalysts, and energy sources.

Alternative Solvents and Catalysts:

The pharmaceutical industry, a major consumer of solvents, is increasingly turning to greener alternatives to minimize environmental impact. mdpi.com Water, ionic liquids (ILs), and deep eutectic solvents (DESs) have emerged as viable green media for benzimidazole synthesis. mdpi.com For instance, the use of the ionic liquid [BMIM]HSO4 has been investigated for the synthesis of 2-substituted benzimidazoles under microwave irradiation. mdpi.com Similarly, certain deep eutectic solvents have been shown to catalyze the reaction between o-phenylenediamine and benzaldehyde. mdpi.com

Solid catalysts derived from natural sources are also being employed to facilitate solvent-free reactions, further enhancing the sustainability of the process. eprajournals.com Catalysts like zinc triflate and the metal complex K4[Fe(CN)6] have been used for the efficient synthesis of benzimidazoles in high yields. chemmethod.comsphinxsai.com

Microwave-Assisted Synthesis:

Microwave (MW)-assisted synthesis has gained prominence as an energy-efficient method that often leads to shorter reaction times and higher yields compared to conventional heating. ijarsct.co.inchemmethod.com The synthesis of benzimidazoles from o-phenylenediamine and aldehydes can be effectively carried out under microwave irradiation, sometimes in solvent-free conditions. mdpi.com One study highlighted the use of MW irradiation at 60°C with Montmorillonite K10 (MK10) as a catalyst for the synthesis of 2-phenyl-benzimidazole, achieving an 81.2% yield. mdpi.com

Core Principles of Green Chemistry in Benzimidazole Synthesis:

The application of green chemistry in this context is guided by the twelve core principles, which include:

Waste Prevention: Designing syntheses to minimize the production of waste. ijarsct.co.insphinxsai.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. ijarsct.co.in

Use of Safer Solvents and Auxiliaries: Phasing out the use of toxic solvents where possible. chemmethod.comsphinxsai.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. ijarsct.co.insphinxsai.com

Use of Renewable Feedstocks: Utilizing raw materials derived from renewable sources. eprajournals.comsphinxsai.com

By adhering to these principles, researchers are developing more sustainable and environmentally benign methods for the synthesis of benzimidazoles and their derivatives.

Spectroscopic and Structural Elucidation of 6 Chloro 2 Methyl 5 Nitro 1h Benzimidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 6-chloro-2-methyl-5-nitro-1H-benzimidazole, both proton (¹H) and carbon-13 (¹³C) NMR provide essential information about its atomic connectivity and chemical environment. Due to the phenomenon of prototropic tautomerism, where the N-H proton can exist on either nitrogen of the imidazole (B134444) ring, NMR spectra can sometimes be complicated by the presence of both tautomers or a time-averaged spectrum. nih.govmdpi.com In many cases, particularly in solvents like DMSO-d₆, this tautomerism is slowed, allowing for the observation of distinct signals for a single tautomeric form. nih.govmdpi.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in the molecule.

Aromatic Protons: The benzene (B151609) portion of the molecule contains two aromatic protons. The proton at the C4 position is anticipated to appear as a singlet, as is the proton at the C7 position. Their chemical shifts are influenced by the electron-withdrawing effects of the adjacent nitro and chloro groups. For the related compound 2-methyl-5-nitro-1H-benzimidazole, aromatic protons resonate between δ 7.0 and 9.0 ppm. nih.gov In 5-chlorobenzimidazole, aromatic proton signals are also observed in this region. researchgate.net

Methyl Protons: The methyl group at the C2 position will typically appear as a sharp singlet. In various 2-methyl-benzimidazole derivatives, this signal is consistently found in the δ 2.0-3.0 ppm range. researchgate.netmdpi.com

N-H Proton: The proton attached to the imidazole nitrogen (N-H) generally appears as a broad singlet at a downfield chemical shift, often above δ 12.0 ppm, and its exact position can be sensitive to the solvent and concentration. nih.gov For N-substituted 6-chloro-1H-benzimidazole derivatives, the disappearance of this signal confirms substitution at the nitrogen. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H | > 12.0 | Broad Singlet |

| H-4 | ~8.0 - 8.5 | Singlet |

| H-7 | ~7.5 - 8.0 | Singlet |

| C2-CH₃ | ~2.5 - 2.8 | Singlet |

Note: These are predicted values based on analyses of similar structures. The exact chemical shifts can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct carbon signals are expected in a non-symmetrical tautomer.

Aromatic and Heterocyclic Carbons: The chemical shifts of the carbons in the benzimidazole (B57391) ring system are sensitive to the substituents. The carbon bearing the nitro group (C5) and the carbon bearing the chloro group (C6) are significantly affected. The C2 carbon, attached to the methyl group, typically appears in the range of δ 150-160 ppm in related structures. mdpi.commdpi.com The carbons of the benzene ring (C4, C5, C6, C7) and the bridgehead carbons (C3a, C7a) will have distinct signals. In studies of 2-substituted benzimidazoles, these aromatic and heteroaromatic carbons resonate between δ 110 and 145 ppm. mdpi.com

Methyl Carbon: The methyl carbon (C2-CH₃) is expected to have a signal in the upfield region of the spectrum, typically around δ 10-20 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | ~152 - 158 |

| C3a | ~135 - 142 |

| C4 | ~115 - 120 |

| C5 | ~140 - 145 |

| C6 | ~125 - 130 |

| C7 | ~110 - 115 |

| C7a | ~130 - 138 |

| C2-CH₃ | ~12 - 18 |

Note: These are predicted values based on analyses of similar structures. The exact chemical shifts can vary based on solvent and experimental conditions.

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, advanced 2D NMR techniques are employed. researchgate.netipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish correlations between coupled protons. However, in this specific molecule, with only singlet aromatic protons, its utility for the aromatic region would be limited but could confirm the absence of coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the H4 signal to the C4 signal, the H7 signal to the C7 signal, and the methyl proton signal to the methyl carbon signal. researchgate.netdiva-portal.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. researchgate.netdiva-portal.org For instance, correlations would be expected from the methyl protons to the C2 and C3a carbons. The H4 proton would show correlations to C5, C6, and C7a, while the H7 proton would correlate with C5, C6, and C3a. These correlations are vital for confirming the specific placement of the chloro and nitro groups. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity of protons, which can help in confirming assignments, for example, between the C2-methyl protons and the H7 proton. researchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretching: A broad band in the region of 3000-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the benzene ring are expected in the 1500-1650 cm⁻¹ region. mdpi.com

Nitro Group Vibrations: The nitro group (NO₂) exhibits two characteristic strong stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. mdpi.com

C-Cl Stretching: The C-Cl stretching vibration is expected to appear as a strong band in the fingerprint region, generally between 600 and 800 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | 3000 - 3400 (broad) |

| Aromatic C-H stretch | 3050 - 3150 |

| Aliphatic C-H stretch | 2850 - 2980 |

| C=N / C=C stretch | 1500 - 1650 |

| Asymmetric NO₂ stretch | 1500 - 1560 |

| Symmetric NO₂ stretch | 1300 - 1370 |

| C-Cl stretch | 600 - 800 |

Note: These are predicted values based on data from related benzimidazole structures. researchgate.netmdpi.comresearchgate.net

Raman Spectroscopy (FT-Raman, Surface-Enhanced Raman Spectroscopy - SERS)

FT-Raman spectroscopy provides complementary information to FTIR. The Raman spectrum is often dominated by vibrations of the non-polar bonds and the aromatic rings. researchgate.net

FT-Raman: The symmetric vibrations of the benzimidazole ring system and the symmetric stretch of the nitro group are typically strong in the Raman spectrum. The C-Cl stretch would also be observable. These spectra are valuable for confirming the assignments made from FTIR data. researchgate.netresearchgate.net

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful technique for studying molecules adsorbed on nanostructured metal surfaces (like silver or gold). The SERS spectrum of this compound would provide insights into its interaction with the metal surface. The enhancement of specific vibrational modes can indicate the orientation of the molecule on the surface. For instance, enhancement of the imidazole ring vibrations might suggest that the molecule binds to the surface through the nitrogen lone pairs or the π-system of the ring. This technique is particularly useful for detecting trace amounts of the compound and studying its behavior at interfaces.

Computational and Theoretical Chemistry Investigations of 6 Chloro 2 Methyl 5 Nitro 1h Benzimidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed extensively to investigate the properties of benzimidazole (B57391) derivatives. researchgate.net By modeling the electron density, DFT can accurately predict molecular geometries, electronic distributions, and other key physicochemical parameters. Studies on related benzimidazole structures typically utilize functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netcumhuriyet.edu.trresearchgate.net

Geometry optimization is a fundamental DFT procedure that calculates the lowest-energy arrangement of atoms in a molecule. For 6-chloro-2-methyl-5-nitro-1H-benzimidazole, this process would yield precise bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the molecule's most stable conformation in the gas phase. The planarity of the benzimidazole ring system is a key feature, although slight deviations can occur due to substituent effects. nih.gov For instance, in the crystal structure of the related 2-methyl-5-nitro-1H-benzimidazole monohydrate, the benzimidazole molecule is nearly planar. nih.govresearchgate.net Theoretical calculations for similar structures have confirmed that the optimized geometries are at a global minimum on the potential energy surface, validated by the absence of imaginary frequencies in vibrational analysis. cumhuriyet.edu.tr

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net For benzimidazole derivatives, the HOMO is often characterized by π-electrons delocalized across the aromatic system, while the LUMO is also typically located over the ring structure. researchgate.net In the case of 5-nitro-2-phenoxymethylbenzimidazole, the HOMO is delocalized over the entire molecule, whereas the LUMO is concentrated on the benzimidazole and nitro portions, indicating these areas are susceptible to nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net It plots the electrostatic potential onto the electron density surface.

Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with heteroatoms like oxygen and nitrogen, which are prone to electrophilic attack. In this compound, the oxygen atoms of the nitro group and the sp2-hybridized nitrogen of the imidazole (B134444) ring are expected to be the most negative sites. researchgate.net

Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atom on the imidazole nitrogen (N-H), which are susceptible to nucleophilic attack. researchgate.net

Green Regions (Neutral Potential): Represent areas with near-zero potential, often found over the carbon framework of the aromatic rings.

Table 1: Representative Theoretical Data for Benzimidazole Derivatives Note: This table is illustrative, based on typical values found for similar structures in the literature, as specific data for the title compound is not available.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| E_HOMO | ~ -6.5 eV to -7.5 eV | Electron-donating ability |

| E_LUMO | ~ -2.0 eV to -3.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV to 5.0 eV | Chemical stability & reactivity |

| Dipole Moment (μ) | ~ 4.0 D to 7.0 D | Molecular polarity |

DFT calculations are highly effective in predicting spectroscopic data, which can then be correlated with experimental spectra to confirm molecular structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by a factor (e.g., ~0.96) to improve agreement with experimental data. Key predicted vibrations for this compound would include N-H stretching, aromatic C-H stretching, C=N stretching of the imidazole ring, and the symmetric and asymmetric stretching of the NO₂ group. researchgate.netnih.gov The calculated spectrum can help in the precise assignment of each band in the experimental IR spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. Calculations are performed on the optimized geometry, and the resulting shifts are compared to a standard reference like Tetramethylsilane (TMS). There is generally a strong linear correlation between experimental and theoretical chemical shifts, which aids in the unambiguous assignment of proton and carbon signals. researchgate.netunibo.it For example, the N-H proton of the benzimidazole ring is typically observed as a singlet at a high chemical shift (δ > 12 ppm) in ¹H NMR spectra. rsc.org

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. It can predict the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, such as π → π* and n → π*. nih.gov These transitions are responsible for the absorption bands observed in the experimental UV-Vis spectrum, and their theoretical prediction helps in understanding the electronic structure of the molecule. rsc.org

Table 2: Comparison of Experimental and Predicted Spectroscopic Data for Related Benzimidazoles

| Spectroscopic Data | Experimental Range/Value | Predicted Value/Assignment | Source |

|---|---|---|---|

| IR: ν(N-H) | 3320-3400 cm⁻¹ | Weakening of N-H bond indicated by shift | researchgate.netresearchgate.net |

| IR: ν(NO₂) asymmetric | 1506-1587 cm⁻¹ | Stretching vibration of the nitro group | nih.gov |

| IR: ν(NO₂) symmetric | 1302-1378 cm⁻¹ | Stretching vibration of the nitro group | nih.gov |

| ¹H NMR: δ(N-H) | 12.71-13.92 ppm | Broad singlet, deshielded proton | unibo.itrsc.org |

| ¹H NMR: δ(Aromatic H) | 6.72-9.00 ppm | Multiplets in the aromatic region | rsc.org |

| UV-Vis: λ_max | 250-400 nm | Assigned to π → π* and n → π* transitions | rsc.org |

Benzimidazole derivatives bearing a substituent at the 5- or 6-position can exist as two distinct tautomers due to the migration of the acidic proton between the two nitrogen atoms of the imidazole ring. For the title compound, the 6-chloro-5-nitro and 5-chloro-6-nitro forms are potential tautomers. DFT calculations are instrumental in determining the relative stability of these tautomers. By calculating the total electronic energy of the optimized geometry for each tautomer, the more stable form can be identified. Studies on similar 2-aryl-5(or 6)-nitrobenzimidazoles have shown that the tautomer with the nitro group at the 6-position is generally the most abundant and energetically favored form. unibo.it These calculations can be performed for the molecule in the gas phase or by using solvent models to predict stability in different environments.

DFT provides a framework for calculating global and local reactivity indices based on the electronic structure. These "conceptual DFT" descriptors quantify the chemical reactivity and stability of a molecule. researchgate.net

Electron Affinity (A): -E_LUMO

Ionization Potential (I): -E_HOMO

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electronegativity (χ): (I + A) / 2

High chemical hardness and a low softness value correspond to a more stable, less reactive molecule. researchgate.net

Local Reactivity Descriptors (Fukui Functions): While global indices describe the molecule as a whole, Fukui functions identify which specific atoms are most susceptible to attack. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. By condensing these values to individual atoms, one can predict the most reactive sites for:

Nucleophilic Attack (f⁺): Where an electron is added.

Electrophilic Attack (f⁻): Where an electron is removed.

Radical Attack (f⁰): The average of f⁺ and f⁻.

Analysis using Fukui functions and related surfaces like the Average Local Ionization Energy (ALIE) can pinpoint the most reactive centers, which for this molecule would likely involve the nitro group and the imidazole nitrogen atoms. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of this compound. While often used to study large biological systems, MD can also be applied to smaller molecules to understand their interactions with their environment, such as a solvent. nih.govnih.gov For instance, by simulating the molecule in a box of water molecules, radial distribution functions can be calculated. researchgate.net These functions reveal the probability of finding solvent molecules at a certain distance from specific atoms of the solute, thereby identifying atoms that have pronounced interactions with the solvent. researchgate.net Such simulations can also be used to explore the stability of potential complexes, for example by observing the root-mean-square deviation (RMSD) of the molecule's atomic positions over the course of the simulation to confirm if it remains in a stable conformation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their activity. researchgate.net For benzimidazole derivatives, QSAR models can be developed to predict chemical reactivity or specific interactions.

In a typical QSAR study, a set of benzimidazole derivatives is synthesized, and their activity is measured experimentally. rsc.orgnih.gov Concurrently, a variety of molecular descriptors are calculated for each compound using computational methods like DFT. These descriptors, which quantify various electronic, steric, and lipophilic properties, can include:

Quantum Chemical Descriptors: E_HOMO, E_LUMO, dipole moment (μ), atomic charges. researchgate.net

Topological Descriptors: Molecular connectivity indices.

Physicochemical Descriptors: Log P (lipophilicity), molecular weight. rsc.org

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates the descriptors (independent variables) with the observed activity (dependent variable). researchgate.net Such models have been successfully used to correlate the quantum chemical parameters of benzimidazoles with their efficacy as corrosion inhibitors, where properties like E_HOMO were found to be significant predictors of performance. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent or effective molecules.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-methyl-5-nitro-1H-benzimidazole |

| 2-aryl-5(or 6)-nitrobenzimidazoles |

| 3-(2-chloro-5-nitro-1H-benzimidazol-1-yl) propan-1-ol |

| 5(6)-nitro-1H-benzimidazoles |

| Benzimidazole-hydrazone |

| 5-nitro-2-phenoxymethylbenzimidazole |

| 2-(5-chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols |

| 6-chloro-5-(1-naphthyloxy)-2-(trifluoromethyl)-1H-benzimidazole |

| 2-chloro-4-nitro benzoic acid |

Mechanistic Studies of Reactions Involving 6 Chloro 2 Methyl 5 Nitro 1h Benzimidazole

Investigation of Synthetic Reaction Mechanisms

The synthesis of the benzimidazole (B57391) core, a critical scaffold in medicinal chemistry, can be achieved through various pathways. The most common and direct method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, such as an aldehyde.

The primary synthetic route to the 6-chloro-2-methyl-5-nitro-1H-benzimidazole scaffold involves the condensation and subsequent cyclization of a substituted o-phenylenediamine with a suitable carbonyl compound. The general mechanism for the formation of 2-substituted benzimidazoles from the reaction of an o-phenylenediamine and an aldehyde is a well-established process.

The reaction is typically initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine derivative (like 4-chloro-5-nitro-1,2-phenylenediamine) on the carbonyl carbon of an aldehyde (e.g., acetaldehyde (B116499) or its equivalent to introduce the 2-methyl group). This step forms a tetrahedral intermediate which then dehydrates to yield a Schiff base (an imine).

The subsequent and key step is the intramolecular cyclization. The second amino group of the phenylenediamine ring attacks the imine carbon, leading to the formation of a five-membered dihydro-benzimidazole intermediate. The final step is an oxidation reaction, which aromatizes the heterocyclic ring to form the stable benzimidazole product. When sodium metabisulfite (B1197395) is used, it acts as the oxidizing agent in this final aromatization step. researchgate.net

A general representation of this pathway is as follows:

Condensation: Reaction between the o-phenylenediamine and the aldehyde to form a Schiff base intermediate.

Cyclization: Intramolecular nucleophilic attack to form the non-aromatic cyclic intermediate.

Oxidation: Aromatization of the ring to yield the final benzimidazole product.

This foundational reaction is versatile, allowing for the synthesis of a wide array of substituted benzimidazoles by selecting appropriately substituted starting materials. nih.govnih.gov For instance, the synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole follows this exact pathway, starting from 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde. nih.gov

Catalysts play a pivotal role in the synthesis of benzimidazoles, influencing reaction rates, yields, and conditions. Both acidic and basic catalysts, as well as specific coupling agents, are employed.

In the classic Phillips condensation, which reacts o-phenylenediamines with carboxylic acids, strong acids like polyphosphoric acid (PPA) or mineral acids are often used. The acid protonates the carbonyl group of the carboxylic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine.

For condensations involving aldehydes, the reaction can proceed with or without a catalyst, but specific reagents are often added to facilitate the final oxidation step. Sodium metabisulfite (Na₂S₂O₅) is frequently used as an oxidative reagent that promotes the aromatization of the cyclized intermediate to the stable benzimidazole ring. researchgate.netnih.gov

In subsequent reactions, such as the N-alkylation of the benzimidazole ring, a base is essential. Potassium carbonate (K₂CO₃) is commonly used to deprotonate the N-H of the imidazole (B134444) ring, generating a nucleophilic anion that can then react with an alkyl halide. nih.govrsc.org

Modern synthetic approaches also utilize coupling agents for amide bond formation when a 2-aminobenzimidazole (B67599) is reacted with a carboxylic acid. Catalysts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC.HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) have been shown to be effective. who.int Studies comparing these catalysts reveal that HATU can lead to faster reaction times compared to EDC.HCl for certain substrates. who.int Furthermore, microwave irradiation has been demonstrated to dramatically reduce reaction times from hours to minutes and increase reaction yields for both the initial condensation and subsequent N-substitution steps. researchgate.netrsc.org

Table 1: Comparison of Catalytic Conditions in Benzimidazole Synthesis

| Reaction Step | Catalyst/Reagent | Role of Catalyst/Reagent | Typical Conditions | Source |

|---|---|---|---|---|

| Condensation/Cyclization | Sodium Metabisulfite (Na₂S₂O₅) | Oxidative agent for aromatization | Reflux or Microwave Irradiation | researchgate.netnih.gov |

| N-Substitution | Potassium Carbonate (K₂CO₃) | Base for deprotonation of N-H | Reflux or Microwave Irradiation | nih.govrsc.org |

| Amide Coupling | HATU or EDC.HCl | Coupling agent for amide bond formation | Stirred in Dichloromethane | who.int |

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of this compound are dominated by the presence of the reducible nitro group (NO₂). The study of its redox mechanisms provides insight into its metabolic pathways and potential for bioreductive activation.

The electrochemical reduction of aromatic nitro compounds is a well-documented, multi-step process that is highly dependent on the pH of the medium. researchgate.net The nitro group (R-NO₂) is typically reduced to the corresponding amino group (R-NH₂) in a series of electron and proton transfer steps.

In acidic media, the reduction generally occurs in a single, irreversible step involving the transfer of six electrons and six protons to form the amine. However, a four-electron reduction to the hydroxylamine (B1172632) (R-NHOH) is also a common pathway.

Nitro to Nitroso: A two-electron, two-proton reduction converts the nitro group to a nitroso group. R-NO₂ + 2e⁻ + 2H⁺ → R-NO + H₂O

Nitroso to Hydroxylamine: A further two-electron, two-proton reduction yields the hydroxylamine derivative. R-NO + 2e⁻ + 2H⁺ → R-NHOH

Hydroxylamine to Amine: The final two-electron, two-proton reduction gives the amino group. R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

In aprotic or aqueous-organic mixed media, the reduction can be separated into distinct steps. researchgate.net The initial step is often a one-electron reduction to form a stable nitro radical anion (R-NO₂⁻). researchgate.netnih.gov This radical anion is a key intermediate. Under anaerobic conditions, it can be further reduced. However, in the presence of oxygen, this radical can transfer its electron to O₂, regenerating the parent nitro compound and producing a superoxide (B77818) radical, a phenomenon known as a "futile cycle". nih.gov This initial reduction to a hydroxylamino derivative is a critical step in the degradation pathways of some nitroaromatic compounds by microorganisms. nih.gov

The detailed mechanism of electron transfer in the reduction of nitroimidazoles often follows an ECE (Electrochemical-Chemical-Electrochemical) pathway. This is particularly evident in voltammetric studies where the initial electrochemical step is followed by a chemical reaction, which then influences a subsequent electrochemical step.

A detailed investigation of 2-nitroimidazole (B3424786) revealed that the initial one-electron reduction (the first 'E' step) produces the nitro radical anion (RNO₂⁻). researchgate.net

E₁: RNO₂ + e⁻ ⇌ RNO₂⁻

This radical anion is not entirely stable and can undergo a coupled chemical reaction (the 'C' step), such as disproportionation, where two radical anions react to form the parent nitro compound and a nitroso derivative. researchgate.net

C: 2RNO₂⁻ + H₂O → RNO₂ + RNO + 2OH⁻

The product of this chemical step, the nitroso derivative (RNO), is more easily reduced than the parent nitro compound. It then undergoes a subsequent, rapid electrochemical reduction (the second 'E' step) to the hydroxylamine. researchgate.net

E₂: RNO + 2e⁻ + 2H⁺ → RNHOH

This ECE mechanism explains why voltammetric studies show that the initial one-electron reduction process is often followed by multi-electron waves at more negative potentials. The stability of the initial nitro radical anion is a crucial factor; studies on electron transfer in collisions with potassium atoms show that for nitroimidazoles, this anion is a major species formed. researchgate.net

Photochemical Transformation Pathways

The interaction of benzimidazole derivatives with UV light can induce significant chemical transformations. While specific photochemical studies on this compound are not extensively detailed, the behavior of the parent benzimidazole and related substituted heterocycles provides a strong basis for predicting its photochemical pathways.

Research on the photochemistry of matrix-isolated 1H-benzimidazole has identified two primary reaction pathways upon UV irradiation: acs.org

Fixed-Ring Isomerization: This involves hydrogen atom scrambling. Excitation can lead to the cleavage of an N-H bond, followed by the recombination of the hydrogen atom at different carbon positions (C4 or C6) of the ring, forming less stable tautomers like 4H- and 6H-benzimidazole. acs.org

Ring-Opening Isomerization: A more destructive pathway involves the cleavage of the N1-C2 bond in the imidazole ring. This leads to the formation of open-ring isomers containing an isocyano moiety. acs.org

For substituted benzimidazoles, the substituents can influence the photochemical outcome. A related study on the phototransposition of indazoles to benzimidazoles found that 6-chloro-2-methylindazole could be converted to 1-methyl-7-chlorobenzimidazole, albeit in a low yield of 10%. nih.gov This demonstrates that the chloro-substituted benzene (B151609) ring can participate in photochemical rearrangements. It is plausible that this compound could undergo similar intramolecular rearrangements or degradative ring-opening reactions upon exposure to UV light. The highly energetic nitro group would likely play a significant role in absorbing UV energy and directing the subsequent photochemical decay pathways.

Future Research Directions and Outlook

Exploration of Novel and Greener Synthetic Routes

The traditional synthesis of benzimidazole (B57391) derivatives often involves methods that may not align with modern principles of green chemistry. Future research is poised to address these limitations by developing more environmentally benign and efficient synthetic pathways for 6-chloro-2-methyl-5-nitro-1H-benzimidazole.

One promising avenue is the adoption of microwave-assisted synthesis . This technique has been shown to dramatically reduce reaction times, from hours to mere minutes, and increase reaction yields. nih.govnih.gov For instance, the condensation of o-phenylenediamines with aldehydes, a key step in forming the benzimidazole core, can be significantly accelerated under microwave irradiation, offering a greener alternative to conventional heating methods. nih.govsemanticscholar.org

Furthermore, the exploration of catalyst-free and solvent-free reaction conditions presents a significant leap forward in sustainable chemistry. bohrium.comresearchgate.net Research into the synthesis of substituted benzimidazoles has demonstrated the feasibility of conducting these reactions at room temperature in the absence of toxic catalysts and organic solvents, leading to high yields and atom economy. bohrium.com The use of benign catalysts, such as zinc acetate (B1210297) or nanoparticle-based systems like FeO-NPs, under solvent-free conditions also represents a promising and eco-friendly approach. chemmethod.comresearchgate.net Additionally, employing water as a solvent is another attractive green alternative that is being explored for the synthesis of benzimidazole derivatives. mdpi.com

The development of these greener methods for the synthesis of this compound would not only reduce the environmental impact of its production but also potentially lower manufacturing costs.

Advanced Derivatization Strategies for Enhanced Functionality

To unlock the full potential of this compound, future research will focus on advanced derivatization strategies. These strategies aim to introduce a diverse range of functional groups onto the benzimidazole scaffold, thereby fine-tuning its chemical and physical properties for specific applications.

A key area of development is the C-H bond activation and functionalization . This modern synthetic tool allows for the direct modification of the benzimidazole core without the need for pre-functionalized starting materials. morressier.comresearchgate.netresearchgate.netnih.gov Palladium and copper-catalyzed C-H arylation, for example, can be employed to introduce various aryl groups at specific positions on the benzimidazole ring, offering a modular approach to creating a library of derivatives. morressier.comresearchgate.netnih.gov Similarly, copper-hydride catalyzed C-H allylation with allenes provides an atom-economical route to further functionalized benzimidazoles. acs.org

These advanced derivatization techniques can be used to systematically modify the electronic and steric properties of this compound, which is crucial for optimizing its biological activity or material properties. For instance, the introduction of different substituents can influence the molecule's ability to interact with biological targets or its performance in electronic devices.

Deeper Insights from Multiscale Computational Modeling

Computational chemistry offers a powerful lens through which to understand the structure, properties, and reactivity of molecules at an atomic level. For this compound, future research will increasingly rely on multiscale computational modeling to gain deeper insights that can guide experimental work.

Density Functional Theory (DFT) studies can provide detailed information about the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. nih.govrsc.org This information is critical for understanding its reactivity and predicting its behavior in different chemical environments. For example, DFT calculations can help to elucidate the mechanism of its biological action or its potential as a nonlinear optical material. rsc.orgnih.gov

Molecular Dynamics (MD) simulations will be instrumental in studying the dynamic behavior of this compound and its interactions with other molecules, such as biological macromolecules or solvent molecules. nih.govrsc.orgresearchgate.netsemanticscholar.orgtandfonline.com By simulating the movement of atoms over time, MD can reveal the stability of protein-ligand complexes and the key interactions that govern binding affinity. nih.govsemanticscholar.org This is particularly valuable in drug design for optimizing the compound's interaction with its target.

The integration of these computational methods, from quantum mechanics to classical dynamics, will provide a comprehensive, multiscale understanding of this compound, accelerating the discovery and development of its applications.

Identification of Undiscovered Applications in Chemical and Material Sciences

While much of the current research on this compound and its analogues focuses on their medicinal properties, there is a vast, largely unexplored potential for this compound in other areas of chemical and material sciences.

One promising area is its use as a corrosion inhibitor . Benzimidazole derivatives have been shown to be effective in protecting various metals and alloys from corrosion in aggressive acidic and basic environments. nih.govresearchgate.netnih.govproquest.comrsc.org The presence of heteroatoms and the aromatic ring system in this compound suggests that it could adsorb onto metal surfaces and form a protective layer. Future research could investigate its efficacy as a corrosion inhibitor for different metals and under various conditions.

Another exciting prospect lies in the field of materials science , particularly in the development of Organic Light-Emitting Diodes (OLEDs) . Benzimidazole derivatives are known for their electron-transporting capabilities and thermal stability, making them valuable components in OLEDs. nbinno.commdpi.comnsf.govacs.orgresearchgate.net By incorporating the this compound core into larger conjugated systems, it may be possible to create novel materials with tailored photophysical properties for use as emitters or hosts in OLED devices. nsf.govnih.gov

Furthermore, the unique structural and electronic properties of this compound could be harnessed in other areas such as the development of thermostable polymers, adsorbent materials, and compounds with nonlinear optical properties. rsc.orgnih.gov The exploration of these undiscovered applications will significantly broaden the utility of this compound and cement its importance as a versatile chemical scaffold.

Q & A

Q. What are the common synthetic routes for 6-chloro-2-methyl-5-nitro-1H-benzimidazole, and which reagents are critical for its formation?

The synthesis typically involves cyclization of substituted precursors under controlled conditions. For example, nitro-substituted benzimidazoles can be prepared via cyclization of halogenated intermediates using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C). Key steps include functionalizing the benzimidazole core with chloro and nitro groups through sequential substitution reactions . Critical reagents include POCl₃ (for cyclization) and nitrating agents like nitric acid/sulfuric acid mixtures. Substituent positioning is controlled by steric and electronic factors, as seen in derivatives with thiophene or pyrazine moieties .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Structural confirmation relies on:

- IR Spectroscopy : To identify functional groups (e.g., nitro stretch at ~1520 cm⁻¹, C-Cl at ~750 cm⁻¹).

- NMR (¹H/¹³C) : For substituent assignment (e.g., methyl protons at δ ~2.5 ppm, aromatic protons in the benzimidazole ring).

- X-ray Crystallography : Provides precise bond angles (e.g., C–N–C angles ~113.1°) and torsion angles (e.g., C7–N2–C1–C6 = 179.3°) .

- Elemental Analysis : Validates purity by matching calculated vs. experimental C/H/N percentages .

Q. What are the key structural features of this compound revealed by crystallographic studies?

X-ray data show a planar benzimidazole core with substituents influencing molecular packing. Key features include:

- Bond Angles : N1–C7–N2 (~113.1°) and C4–Cl11 (~1.707 Å) .

- Torsional Strain : Substituents like thiophene or methyl groups induce slight deviations from planarity (e.g., C8–C7–N2 torsion ~1.3°) .

- Intermolecular Interactions : Hydrogen bonding between nitro groups and adjacent aromatic protons stabilizes the crystal lattice .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

Factorial design allows systematic variation of parameters like temperature, solvent polarity, and catalyst concentration. For example:

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in antibacterial or enzyme inhibition assays often arise from:

- Assay Conditions : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or pH-dependent solubility.

- Substituent Effects : Derivatives with thiophene or pyrazine groups show divergent activities due to steric hindrance or electronic effects .

- Validation : Cross-testing in standardized models (e.g., MIC assays under CLSI guidelines) and computational docking to verify target binding .

Q. What computational strategies model the interaction of this compound with biological targets?

- Molecular Docking : Simulates binding to targets like DNA gyrase or β-lactamase. For example, nitro groups form hydrogen bonds with active-site residues (e.g., Arg-121 in β-lactamase) .

- DFT Calculations : Predicts electron density distribution, highlighting nucleophilic attack sites (e.g., nitro group at C5) .

- MD Simulations : Assess stability of ligand-target complexes over nanoseconds, revealing critical binding interactions .

Q. How does substitution at the 1H-position influence pharmacological activity?

Substituents at the 1H-position (e.g., thiophen-2-ylmethyl) enhance lipophilicity and membrane permeability. For example:

Q. What strategies address low yields during nitro group introduction?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.